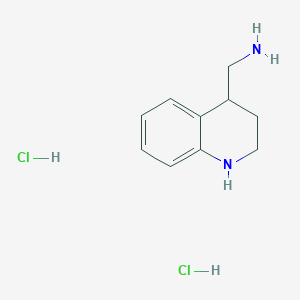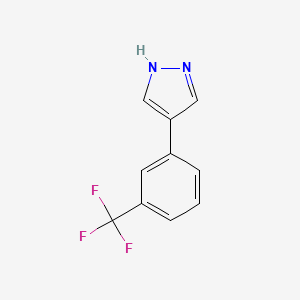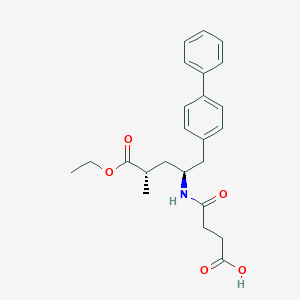
3-Methoxy-4-(trifluoromethyl)cinnamic acid
概要
説明
“3-Methoxy-4-(trifluoromethyl)cinnamic acid” is a chemical compound . It is also known as “(2E)-3-[4-methoxy-3-(trifluoromethyl)phenyl]-2-propenoic acid” with the CAS Number: 773131-67-2 . Its molecular weight is 246.19 .
Synthesis Analysis
A series of anilides of 3-(trifluoromethyl)cinnamic acid was prepared by microwave-assisted synthesis . The general procedure for synthesis involves the addition of an aldehyde to malonic acid, followed by a catalytic amount of piperidine . The reaction mass is then slowly heated to 110°C and maintained for 10-12 hours .
Molecular Structure Analysis
The IUPAC name of this compound is “(2E)-3-[4-methoxy-3-(trifluoromethyl)phenyl]-2-propenoic acid” and its InChI code is "1S/C11H9F3O3/c1-17-9-4-2-7(3-5-10(15)16)6-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+" . This indicates the molecular structure of the compound .
Chemical Reactions Analysis
The compound has been employed as an internal standard for the determination of A77 1726 (2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide) in plasma by HPLC .
Physical And Chemical Properties Analysis
The compound is a liquid-viscous substance at ambient temperature . It has a boiling point of 187-189°C . It is an off-white crystalline powder .
科学的研究の応用
Photoreactive Applications in Enzyme Studies
One study focused on synthesizing 4-[3-(Trifluoromethyl) diazirinyl] cinnamic acid derivatives to investigate the properties of phenylalanine ammonia-lyase (PAL). These compounds, including 2-methoxy and 2-biotinylated derivatives, showed inhibitory activity on PAL and were used for specific photolabeling, facilitating the study of phenylpropanoid biosynthesis regulation without radioactive isotopes (Hashimoto, Hatanaka, & Nabeta, 2000).
Antioxidant Properties and Synthesis
Another research synthesized a series of 1,3,4-thiadiazole derivatives incorporating 2- and 3-methoxy cinnamic acids. These compounds were characterized and evaluated for their antioxidant activities through various assays, with some showing significant effectiveness compared to standard antioxidants (Gür et al., 2017).
Protective Effects on Gastric Lesions
Research into the protective effects of cinnamic acid derivatives, including p-methoxycinnamic acid and 3,4,5-trimethoxycinnamic acid, on gastric lesions revealed these compounds' potential for acute gastritis treatment. These findings highlight their inhibitory effects on gastric lesion formation through various mechanisms, including antioxidant activity (Lee, Hwang, & Jeong, 2017).
Role in Cosmetics
Cinnamic acid derivatives are extensively used in cosmetics for various functions, including UV protection, perfuming, and as antioxidants. Their physicochemical and biological properties, along with some adverse effects, were reviewed to summarize their roles in cosmetic formulations (Gunia-Krzyżak et al., 2018).
Antimicrobial Activities
An examination of Onosma hispidum root bark's ethanolic extract led to isolating compounds with significant antibacterial activities, including 4-hydroxy-3-methoxy cinnamic acid (ferulic acid). These findings highlight the potential of cinnamic acid derivatives in developing new antibacterial treatments (Naz et al., 2006).
Insulin-Releasing Properties
A study on cinnamic acid and its derivatives, including ferulic acid, demonstrated significant insulin-releasing activities in vitro and in vivo. The presence of specific substituents on the cinnamic acid structure was crucial for these effects, suggesting their utility in diabetes treatment (Adisakwattana, Moonsan, & Yibchok-anun, 2008).
Safety and Hazards
The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, and to use personal protective equipment .
Relevant Papers
Relevant papers related to “3-Methoxy-4-(trifluoromethyl)cinnamic acid” can be found at the following sources .
作用機序
Target of Action
Cinnamic acid derivatives have been reported to exert their activity through plasma membrane disruption, nucleic acid and protein damage .
Mode of Action
It is suggested that the compound interacts with its targets, causing disruption of the plasma membrane and damage to nucleic acids and proteins . This interaction results in changes at the molecular level, affecting the normal functioning of the cell.
Biochemical Pathways
It is known that cinnamic acid derivatives can influence various biochemical pathways due to their antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic properties .
Result of Action
It is known that cinnamic acid derivatives can have various effects at the molecular and cellular level, including antioxidant, antimicrobial, anticancer, neuroprotective, anti-inflammatory, and antidiabetic effects .
生化学分析
Biochemical Properties
3-Methoxy-4-(trifluoromethyl)cinnamic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme phenylalanine ammonia-lyase (PAL), which catalyzes the conversion of phenylalanine to cinnamic acid derivatives. This interaction is crucial for the biosynthesis of various phenylpropanoids, which are essential for plant defense mechanisms and structural integrity . Additionally, this compound can inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Cellular Effects
This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the expression of genes involved in antioxidant defense, leading to reduced oxidative stress in cells . Furthermore, it impacts cellular metabolism by altering the activity of enzymes involved in lipid metabolism, thereby exhibiting hypolipidemic effects . These cellular effects make this compound a potential therapeutic agent for conditions related to oxidative stress and metabolic disorders.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, it has been found to interact with the enzyme ergosterol in fungal cell membranes, disrupting membrane integrity and exhibiting antifungal properties . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses to environmental stressors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under ambient conditions, but its stability can be affected by factors such as temperature and pH . Over time, degradation products may form, which could alter its biological activity. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in terms of antioxidant and hypolipidemic activities . These temporal effects are important for understanding the potential therapeutic applications and limitations of this compound.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exhibit beneficial effects such as reduced oxidative stress and improved lipid metabolism . At high doses, it may cause toxic or adverse effects, including gastrointestinal disturbances and liver toxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for potential clinical applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic transformations are crucial for the compound’s elimination from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes involved in lipid and carbohydrate metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cell, this compound may accumulate in certain organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biological effects . The transport and distribution of this compound are critical for its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
(E)-3-[3-methoxy-4-(trifluoromethyl)phenyl]prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-17-9-6-7(3-5-10(15)16)2-4-8(9)11(12,13)14/h2-6H,1H3,(H,15,16)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXAOALQRRBBLF-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


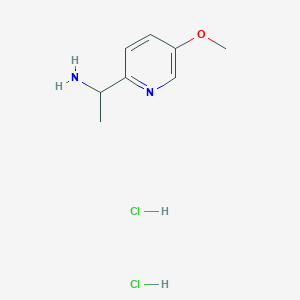

![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B1435694.png)
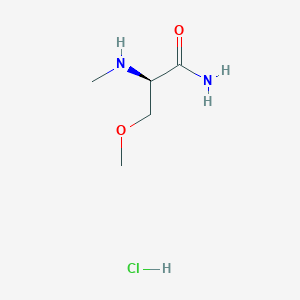
![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)

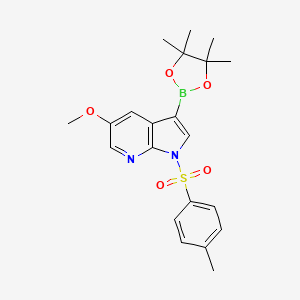
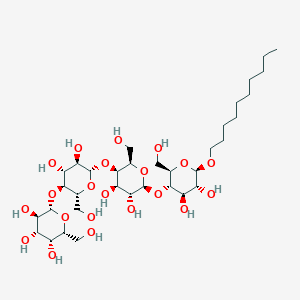
![tert-Butyl 9,9-difluoro-1-oxo-2,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B1435703.png)
![9-Oxa-2-azaspiro[5.5]undecan-3-one](/img/structure/B1435704.png)
